molecular formula C33H34NO8P B13840377 Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester

Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester

Cat. No.: B13840377
M. Wt: 603.6 g/mol
InChI Key: SKHBFYLWGOUOTQ-UHFFFAOYSA-N
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Description

Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like fosfomycin. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, phosphates, and carbamates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester typically involves multiple steps. One common method includes the reaction of benzyl trichloroacetimidate with a suitable precursor under mild activation conditions, such as using 10 mol% BF3·OEt2 in dichloromethane at 0°C . This reaction may require further purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as palladium-catalyzed C-H acyloxylation under 1 atm of oxygen, which demonstrates good functional group tolerance and high yields . This method is advantageous for large-scale synthesis due to its atom-economic and efficient nature.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO4 or OsO4.

    Reduction: Employing reducing agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: KMnO4, OsO4, CrO3.

    Reducing Agents: LiAlH4, NaBH4, H2/Ni.

    Nucleophiles: RLi, RMgX, RCuLi.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Serves as a precursor in the synthesis of antibiotics like fosfomycin, which has broad-spectrum antibacterial activity.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in fosfomycin synthesis, it contributes to the inhibition of bacterial cell wall synthesis by targeting the enzyme MurA. This inhibition disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Esters: Compounds like benzyl acetate and benzyl benzoate share structural similarities but differ in their functional groups and applications.

    Phosphoryl Compounds: Similar compounds include phosphoryl chloride and phosphoryl trichloride, which are used in different chemical reactions and industrial applications.

Uniqueness

Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C33H34NO8P

Molecular Weight

603.6 g/mol

IUPAC Name

benzyl N-[5-[bis(phenylmethoxy)phosphoryloxymethyl]-2-phenyl-1,3-dioxan-5-yl]carbamate

InChI

InChI=1S/C33H34NO8P/c35-32(37-21-27-13-5-1-6-14-27)34-33(24-38-31(39-25-33)30-19-11-4-12-20-30)26-42-43(36,40-22-28-15-7-2-8-16-28)41-23-29-17-9-3-10-18-29/h1-20,31H,21-26H2,(H,34,35)

InChI Key

SKHBFYLWGOUOTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)(COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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